Lipophilicity vs. 3′,5′-Dimethyl Isomer
The 3′,4′-dimethyl substitution pattern delivers a computed XLogP3 of 3.6, which is 0.2 log units higher than the 3′,5′-dimethyl isomer (XLogP3 = 3.4) and 0.3 log units higher than unsubstituted biphenyl‑3‑amine (XLogP3 = 3.3) [1] [2]. The 2′,6‑dimethyl isomer exhibits the same predicted XLogP3 (3.6) but is sterically distinct at the ortho positions [3]. This quantitative lipophilicity offset is reproducible across the PubChem XLogP3 algorithm (v 3.0) and translates into a ~2‑fold difference in computed octanol‑water partition coefficient per 0.3 log units, which affects membrane‑permeability predictions, chromatographic retention (e.g., reversed‑phase HPLC), and protein‑binding estimations [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 3′,5′-dimethyl isomer: XLogP3 = 3.4; unsubstituted biphenyl‑3‑amine: XLogP3 = 3.3; 2′,6-dimethyl isomer: XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = +0.2 (vs. 3′,5′ isomer); +0.3 (vs. unsubstituted); 0.0 (vs. 2′,6 isomer, but steric placement differs) |
| Conditions | Computed by XLogP3 3.0 in PubChem (release 2025); applicable to neutral species |
Why This Matters
A consistent 0.2–0.3 log unit difference in lipophilicity directly impacts reversed‑phase retention times and calculated permeability descriptors, making the 3′,4′ isomer a distinct choice for ADMET‑oriented SAR studies where precise logP tuning is required.
- [1] PubChem CID 2758550: XLogP3 = 3.6 for 3',4'-dimethyl[1,1'-biphenyl]-3-amine. View Source
- [2] PubChem CID 12166236: XLogP3 = 3.4 for 3',5'-dimethyl[1,1'-biphenyl]-3-amine. View Source
- [3] PubChem CID 20536697: XLogP3 = 3.6 for 2',6-dimethyl[1,1'-biphenyl]-3-amine. View Source
